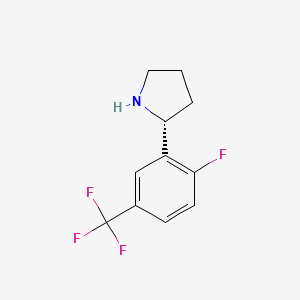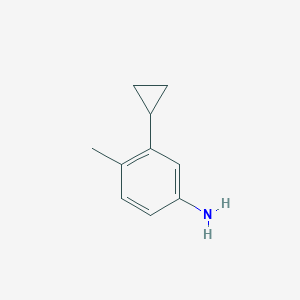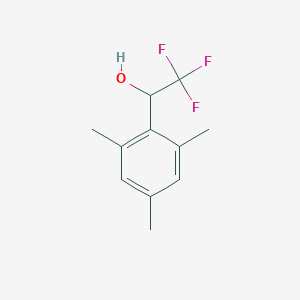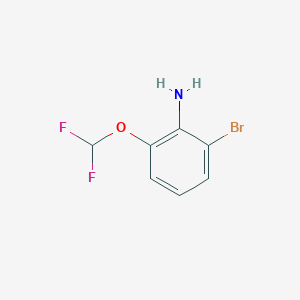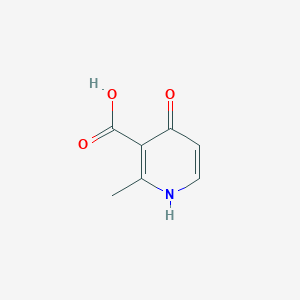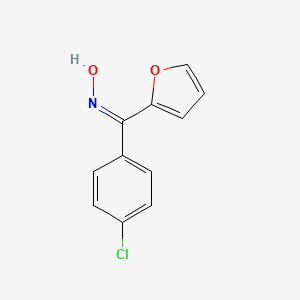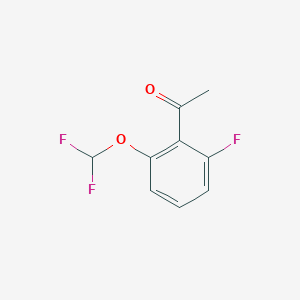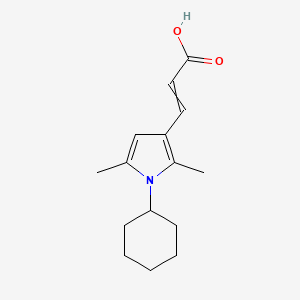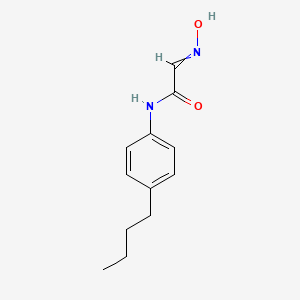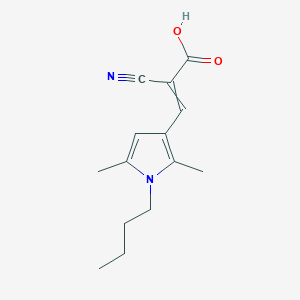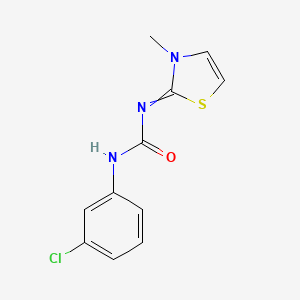
1-(3-Chlorophenyl)-3-(3-methyl-1,3-thiazol-2-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)urea is an organic compound that belongs to the class of ureas
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)urea typically involves the reaction of 3-chlorophenyl isocyanate with 3-methyl-2,3-dihydro-1,3-thiazole. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process might include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-chlorophenyl)-3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could result in various substituted ureas.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-chlorophenyl)-3-(2,3-dihydro-1,3-thiazol-2-ylidene)urea: Lacks the methyl group, which may affect its chemical properties and biological activities.
1-(3-chlorophenyl)-3-(3-methyl-2,3-dihydro-1,3-oxazol-2-ylidene)urea: Contains an oxazole ring instead of a thiazole ring, leading to different reactivity and applications.
Uniqueness
1-(3-chlorophenyl)-3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidene ring and chlorophenyl group make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H10ClN3OS |
|---|---|
Poids moléculaire |
267.74 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-(3-methyl-1,3-thiazol-2-ylidene)urea |
InChI |
InChI=1S/C11H10ClN3OS/c1-15-5-6-17-11(15)14-10(16)13-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,13,16) |
Clé InChI |
VXVHNTWNSVPFOF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CSC1=NC(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



